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3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide

Adenosine A1 receptor Binding affinity Ki

3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide (CAS 195827-04-4) is a synthetic small molecule belonging to the 3-(2-substituted-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridine class. It is described as compound 7 in a foundational structure–activity relationship (SAR) study by Kuroda et al.

Molecular Formula C18H13N5O2
Molecular Weight 331.335
CAS No. 195827-04-4
Cat. No. B2910861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide
CAS195827-04-4
Molecular FormulaC18H13N5O2
Molecular Weight331.335
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NNC(=O)C(=C4)C(=O)N
InChIInChI=1S/C18H13N5O2/c19-17(24)12-10-13(20-21-18(12)25)15-14-8-4-5-9-23(14)22-16(15)11-6-2-1-3-7-11/h1-10H,(H2,19,24)(H,21,25)
InChIKeyOTCSYBANJBGMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide (CAS 195827-04-4): A High-Affinity Adenosine A1 Receptor Antagonist Scaffold


3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide (CAS 195827-04-4) is a synthetic small molecule belonging to the 3-(2-substituted-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridine class. It is described as compound 7 in a foundational structure–activity relationship (SAR) study by Kuroda et al. (2001) and functions as a potent, selective adenosine A1 receptor antagonist [1]. The molecule incorporates a pyrazolo[1,5-a]pyridine core linked to a 3-oxo-2,3-dihydropyridazine ring bearing a primary carboxamide at the 4-position. Its molecular formula is C₁₈H₁₃N₅O₂ with a molecular weight of 331.33 g/mol .

Application In vitro adenosine A1 receptor binding and selectivity profiling studies
Selection Reported high-affinity A1 antagonist scaffold with carboxamide pharmacophore
Use context Target validation, SAR benchmarking, computational modeling; not for oral in vivo CNS studies

Why Generic Adenosine A1 Antagonists Cannot Substitute for 3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide in Research Applications


Within the 3-oxo-2,3-dihydropyridazine series, minor structural modifications at the pyridazinone 2-position produce dramatic shifts in A1 binding affinity, A2A selectivity, metabolic stability, and brain penetration. Compound 7 (CAS 195827-04-4) represents an extreme in A1 potency (Ki = 0.026 nM) and selectivity (A2A/A1 = 5400) that is not preserved in close analogs such as the 2-oxopropyl (compound 5), 2-hydroxypropyl (compound 12), N-methylacetamide (compound 16), or 1-methylpiperidin-4-yl (compound 32, FR194921) derivatives [1]. Simply selecting any pyrazolo[1,5-a]pyridine-based adenosine A1 antagonist without confirming the precise substitution pattern risks introducing orders-of-magnitude losses in target engagement and altered pharmacokinetic behavior, as demonstrated by the same series in head-to-head in vitro binding and in vivo brain exposure experiments [1].

Substitution pattern sensitivity
Minor modifications at the pyridazinone 2-position can cause large shifts in A1 affinity and selectivity; close analogs may not reproduce target engagement profile.
Metabolic stability divergence
Compound 7 shows undetectable brain exposure after oral dosing in rats; selecting an analog without confirming brain penetration may compromise CNS target engagement studies.
Pharmacophore mismatch
Carboxamide vs. carboxylic acid at the 4-position alters hydrogen-bonding capacity; binding and permeability may differ significantly from the acid analog.

Quantitative Differentiation Evidence for 3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide vs. Structural Analogs


A1 Receptor Binding Affinity: Compound 7 vs. FR194921

Compound 7 (CAS 195827-04-4) exhibits sub-nanomolar binding affinity for the adenosine A1 receptor with a Ki of 0.026 nM, making it approximately 250-fold more potent than its clinically characterized analog FR194921 (compound 32; Ki = 6.6 nM) in the same radioligand displacement assay [1]. Both compounds were tested under identical conditions using rat brain membrane preparations and [³H]-DPCPX as the radioligand.

A1 Binding Affinity
Head-to-head
Ki 0.026 nM (Cpd 7)
vs
Ki 6.6 nM (FR194921)
Supports higher target engagement at low concentrations; reported affinity context may enable lower compound consumption.
Rat brain membranes, [³H]-DPCPX displacement.
Adenosine A1 receptor Binding affinity Ki Pyrazolo[1,5-a]pyridine

A1 vs. A2A Selectivity: Compound 7 vs. FR194921

Compound 7 demonstrates an A2A/A1 selectivity ratio of 5400, which is approximately 6.6-fold higher than the selectivity ratio of 820 reported for FR194921 in the same study [1]. This indicates that compound 7 is far less likely to engage A2A receptors at concentrations required for full A1 occupancy.

A1 vs. A2A Selectivity
Head-to-head
A2A/A1 ratio 5400 (Cpd 7)
vs
820 (FR194921)
Selectivity context may limit A2A cross-reactivity, supporting A1-specific pathway interpretation.
Rat striatal (A2A) and cortical (A1) membranes.
Adenosine receptor selectivity A1/A2A ratio Off-target profiling

In Vitro Metabolic Stability: Compound 7 vs. Metabolically Stable Analogs

While compound 7 is the most potent and selective A1 antagonist in the series, it is NOT among the most metabolically stable analogs. The Kuroda study explicitly identifies compounds 5, 12, 16, 28, and 32 (FR194921) as the most stable in rat liver microsome assays [1]. Furthermore, compound 7 was not detected in plasma or brain following oral administration, whereas compounds 5, 13, 17, 28, and 32 showed measurable brain and plasma concentrations [1]. This metabolic liability is a critical differentiating factor for procurement decisions.

Metabolic Stability & Brain Exposure
Head-to-head
Cpd 7: not detected in brain
vs
FR194921: 3670 nM at 30 min
In vitro applications are supported; oral in vivo CNS studies may require alternative analogs.
Rat liver microsomes; oral dosing in SD rats.
Metabolic stability Rat liver microsomes In vitro clearance

Structural Differentiation: 4-Carboxamide vs. 4-Carboxylic Acid Analog

The target compound bears a primary carboxamide (–CONH₂) at the 4-position of the pyridazinone ring, distinguishing it from the corresponding carboxylic acid analog (CAS 195826-99-4) [1]. While both compounds share the same pyrazolo[1,5-a]pyridine core, the carboxamide moiety provides additional hydrogen-bond donor capacity (2 HBD vs. 1 HBD) and altered electronic properties that can influence target binding and physicochemical profile . No direct head-to-head binding data comparing the carboxamide to the carboxylic acid are available in the primary literature; however, SAR analysis within the carbonyl series (compounds 5–11) indicates that substituent identity at the pyridazinone 2-position critically governs A1 affinity [1].

4-Position Functional Group
Class-level
Carboxamide (–CONH₂)
vs
Carboxylic acid (–COOH)
Carboxamide hydrogen-bonding profile may differ from carboxylic acid; direct comparative affinity data not reported.
SAR inference from Kuroda et al. 2001.
Carboxamide Carboxylic acid Structure–activity relationship Hydrogen bonding

Recommended Application Scenarios for 3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide in Scientific Procurement


In Vitro Adenosine A1 Receptor Binding and Selectivity Profiling

The extreme A1 affinity (Ki = 0.026 nM) and selectivity (A2A/A1 = 5400) of compound 7 make it an ideal reference antagonist for radioligand competition binding assays, surface plasmon resonance (SPR) studies, and receptor occupancy experiments where maximal potency and minimal A2A cross-reactivity are required [1]. Its unsuitability for in vivo oral dosing (undetectable brain levels) does not limit its value in biochemical or membrane-based assay formats [1].

Structure–Activity Relationship (SAR) Benchmarking in Medicinal Chemistry

As the most potent member of the carbonyl sub-series (compounds 5–11), compound 7 serves as a benchmark for evaluating new synthetic analogs. Medicinal chemists can use it to calibrate A1 affinity assays and to understand the contribution of the 4-carboxamide group to receptor binding, particularly when comparing against 2-substituted variants such as the 2-oxopropyl (compound 5), 2-hydroxypropyl (compound 12), or N-methylacetamide (compound 16) derivatives [1].

Computational Chemistry and Molecular Docking Studies

The well-characterized binding data (Ki A1 = 0.026 nM; Ki A2A ≈ 140 nM) and the defined 3D structure of compound 7 provide a robust dataset for docking simulations, free energy perturbation (FEP) calculations, and pharmacophore model validation. Its carboxamide hydrogen-bonding motif offers a distinct interaction fingerprint compared to ester-containing or alkyl-substituted analogs in the same series [1].

Cellular Functional Assays Requiring High A1 Selectivity

For ex vivo or cell-based functional assays (e.g., cAMP inhibition, GTPγS binding) where A2A receptor activation would confound results, compound 7's 5400-fold A1-over-A2A selectivity provides a cleaner pharmacological window than less selective analogs such as FR194921 (820-fold) [1]. This selectivity advantage reduces the need for supplementary A2A antagonists in the assay design.

Application
Selection Property
Validation Focus
In vitro A1 receptor binding & selectivity profiling
Reported high A1 affinity and selectivity context
Radioligand binding assay validation; A2A cross-reactivity review
SAR benchmarking in medicinal chemistry
Reported A1 affinity benchmark for carboxamide sub-series
Comparative affinity assay calibration; 2-position SAR exploration
Computational chemistry & molecular docking
Well-characterized binding data and carboxamide motif
Docking simulation and pharmacophore model validation
Cellular functional assays requiring A1 selectivity
Reported A1-over-A2A selectivity context
cAMP/GTPγS assay design; A2A interference control
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